history and discovery of Hexanitrohexaazaisowurtzitane
history and discovery of Hexanitrohexaazaisowurtzitane
An In-depth Technical Guide to the History and Discovery of Hexanitrohexaazaisowurtzitane (CL-20)
Introduction
Hexanitrohexaazaisowurtzitane, commonly known as HNIW or CL-20, is a polycyclic nitramine explosive with the chemical formula C₆H₆N₁₂O₁₂.[1] Since its synthesis, CL-20 has been recognized as one of the most powerful non-nuclear explosives, exhibiting a superior performance profile compared to traditional energetic materials like RDX and HMX.[2][3] It boasts a higher crystal density, greater heat of formation, and a more favorable oxidizer-to-fuel ratio.[4] This guide provides a comprehensive overview of the history, discovery, synthesis, and fundamental properties of this landmark energetic material.
History and Discovery
The quest for more powerful and less sensitive energetic materials has been a long-standing goal in military and industrial research. A significant impetus for this research was the tragic fire and series of explosions on the aircraft carrier USS Forrestal in 1967, which highlighted the need for less sensitive munitions.[5] This event spurred the Office of Naval Research (ONR) to fund programs aimed at developing new explosives with performance comparable to or exceeding RDX and HMX but with reduced sensitivity.[5]
This research culminated in the first successful synthesis of Hexanitrohexaazaisowurtzitane in 1987 by Dr. Arnold T. Nielsen and his team at the Naval Air Warfare Center in China Lake, California.[6][7][8][9] The designation "CL-20" is derived from the China Lake facility where it was discovered.[3][9] The discovery was a major breakthrough in the field of energetic materials.[9] The complex, caged structure of the hexaazaisowurtzitane molecule was a remarkable achievement in synthetic chemistry.[5]
Physicochemical and Explosive Properties
CL-20 is a white crystalline solid with several known polymorphs, the most common being α, β, γ, and ε.[2][10] The ε-polymorph is the most dense and thermally stable, making it the most desirable for applications.[2][10] A key characteristic of CL-20 is its high density, which contributes significantly to its explosive performance.[2] It is also known for its high detonation velocity and pressure.[6] However, a major challenge for its application has been its relatively high sensitivity to mechanical stimuli like impact and friction.[11]
Comparative Properties of CL-20 and Other Explosives
| Property | CL-20 (ε-polymorph) | HMX | RDX |
| Chemical Formula | C₆H₆N₁₂O₁₂ | C₄H₈N₈O₈ | C₃H₆N₆O₆ |
| Molar Mass ( g/mol ) | 438.19 | 296.16 | 222.12 |
| Density (g/cm³) | 2.044[1][2] | 1.91 | 1.82 |
| Detonation Velocity (m/s) | 9,500[1] | 9,100 | 8,750 |
| RE Factor | 1.9[1] | 1.7 | 1.6 |
| Impact Sensitivity (H₅₀, cm) | 14-22[2][12] | ~32 | ~28 |
Synthesis of Hexanitrohexaazaisowurtzitane
The synthesis of CL-20 is a multi-step process that has been refined over the years to improve yield, purity, and cost-effectiveness. The original synthesis route developed by Nielsen remains a foundational method.
General Synthesis Pathway
The most common synthesis route begins with the condensation of benzylamine (B48309) and glyoxal (B1671930) to form the protective cage structure, followed by debenzylation and nitration.
Experimental Protocols
Step 1: Synthesis of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0⁵,⁹.0³,¹¹]dodecane (HBIW)
-
Reactants: Benzylamine and glyoxal.[1]
-
Procedure: Benzylamine is condensed with glyoxal under acidic and dehydrating conditions.[1] Formic acid is often used as the catalyst.[9] The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or ethanol.
-
Product: The resulting product is the fully benzylated cage compound, HBIW.
Step 2: Synthesis of Tetraacetyldibenzylhexaazaisowurtzitane (TADBIW)
-
Reactant: HBIW.
-
Procedure: Four of the six benzyl (B1604629) groups of HBIW are selectively removed via hydrogenolysis.[1] This is achieved using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[1] The newly exposed amino groups are then acetylated in the same step using acetic anhydride (B1165640) as both the solvent and acetylating agent.[1]
-
Product: TADBIW.
Step 3: Synthesis of Hexanitrohexaazaisowurtzitane (HNIW/CL-20)
-
Reactant: TADBIW.
-
Procedure: The final step involves the nitrolysis of TADBIW to replace the remaining benzyl and acetyl groups with nitro groups. This is a powerful nitration reaction carried out using strong nitrating agents such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitrosonium tetrafluoroborate (NOBF₄).[1] Other nitrating systems like nitric acid/sulfuric acid mixtures can also be employed.[13]
-
Product: The crude product is a mixture of HNIW polymorphs, which then requires recrystallization to obtain the desired ε-polymorph.[7]
Polymorphism of CL-20
CL-20 is known to exist in at least four stable polymorphic forms at ambient conditions: α, β, γ, and ε.[2][10] These polymorphs have different crystal structures, densities, and sensitivities. The ε-polymorph is the most sought after for applications due to its highest density and thermal stability.[10] However, ε-HNIW can undergo a phase transformation to the γ-form at elevated temperatures (around 160-170 °C), which can lead to increased sensitivity and performance issues.[14]
Decomposition Mechanism
Understanding the decomposition pathway of energetic materials is crucial for predicting their stability and performance. Computational studies, such as those using Density Functional Theory (DFT), combined with experimental methods have elucidated the thermal decomposition mechanism of CL-20.[15][16] Unlike many other nitramines where the initial step is the cleavage of an N-NO₂ bond, a key decomposition pathway for CL-20 involves the cleavage of the strained cage structure itself.[15][16]
This fragmentation leads to the formation of other energetic species, which contributes to the high energy release of CL-20.[15][16]
Conclusion
The discovery of Hexanitrohexaazaisowurtzitane (CL-20) was a landmark achievement in the field of energetic materials, born from a dedicated research effort to enhance military munitions' safety and performance. Its complex synthesis and unique properties, including its high density and energy output, have made it a subject of intense study and development. While challenges related to its sensitivity and production cost remain, ongoing research into new synthesis routes, co-crystallization, and formulation technologies continues to expand its potential applications in advanced propulsion systems and high-performance explosives.[6][11][17]
References
- 1. Hexanitrohexaazaisowurtzitane - Wikipedia [en.wikipedia.org]
- 2. Hexanitrohexaazaisowurtzitane or CL-20 in India: Synthesis and Characterisation - ProQuest [proquest.com]
- 3. Chemical of the Week: CL-20 : RRC Polytech: Academic News [rrc.ca]
- 4. scribd.com [scribd.com]
- 5. imemg.org [imemg.org]
- 6. researchgate.net [researchgate.net]
- 7. ndia.dtic.mil [ndia.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jes.or.jp [jes.or.jp]
- 11. researchgate.net [researchgate.net]
- 12. Cocrystal explosive hydrate of a powerful explosive, HNIW, with enhanced safety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. US7279572B2 - Process for the 2-stage synthesis of hexanitrohexaazaisowurtzitane starting from a primary amine - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Decomposition Mechanism of Hexanitrohexaazaisowurtzitane (CL-20) by Coupled Computational and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CL-20-Based Cocrystal Energetic Materials: Simulation, Preparation and Performance | MDPI [mdpi.com]
